(2-Bromo-5-chloro-4-methoxy-phenyl)-urea
Description
Properties
Molecular Formula |
C8H8BrClN2O2 |
|---|---|
Molecular Weight |
279.52 g/mol |
IUPAC Name |
(2-bromo-5-chloro-4-methoxyphenyl)urea |
InChI |
InChI=1S/C8H8BrClN2O2/c1-14-7-2-4(9)6(3-5(7)10)12-8(11)13/h2-3H,1H3,(H3,11,12,13) |
InChI Key |
HNAMEBLCPQJVMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)NC(=O)N)Cl |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of (2-Bromo-5-chloro-4-methoxy-phenyl)-urea exhibit promising anticancer properties. Studies have demonstrated that modifications to the urea moiety can enhance the potency of these compounds against various cancer cell lines. For instance, the introduction of electron-withdrawing groups or varying the spacer between the aromatic ring and urea functionality has been shown to significantly affect their anticancer activity, with some compounds achieving IC50 values in the low micromolar range .
VEGFR-2 Inhibition
This compound derivatives have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. The structure-activity relationship (SAR) studies revealed that specific substitutions on the phenyl ring could enhance binding affinity and inhibitory potency against VEGFR-2, making these compounds valuable candidates for further development as anti-tumor agents .
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Certain derivatives were tested against various bacterial strains, demonstrating significant antibacterial activity. The presence of specific functional groups on the aromatic ring was linked to enhanced activity against Gram-positive and Gram-negative bacteria .
Synthesis and Chemical Reactions
This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical transformations, including:
- Acetylation : Reacting with acetic anhydride to form acetyl derivatives.
- Formation of Unsymmetrical Ureas : By reacting with different amines or isocyanates .
These reactions highlight its utility in synthesizing more complex molecules for pharmaceutical applications.
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an effective treatment option .
Case Study 2: VEGFR-2 Inhibition
In a preclinical study, several derivatives were evaluated for their ability to inhibit VEGFR-2 activity in vitro. The most potent compound exhibited an IC50 value significantly lower than standard inhibitors, indicating its potential as a novel therapeutic agent for cancer treatment .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
a) 2-Bromo-4-chloro-6-[(E)-(2-chloro-phenyl)iminomethyl]phenol ()
- Structure : Contains Br (position 2), Cl (position 4), and a Schiff base (-CH=N-) instead of urea.
- Synthesis: Derived from 3-bromo-5-chlorosalicylaldehyde and 2-chlorobenzenamine in methanol .
- Key Differences: The Schiff base introduces rigidity and π-conjugation, contrasting with the flexible urea group. Halogen positions (2-Br, 4-Cl vs. 2-Br, 5-Cl in the target) influence steric and electronic profiles.
b) Non-Halogenated Phenyl-Ureas
- Example : Urea in choline chloride-based deep eutectic solvents ().

- Key Differences: Absence of halogens lowers molecular weight and logP, increasing aqueous solubility.
Physicochemical Properties
Preparation Methods
Precursor Synthesis: 2-Bromo-5-chloro-4-methoxy-aniline
The foundational step involves preparing 2-bromo-5-chloro-4-methoxy-aniline, a key intermediate. While direct methods are sparsely documented, analogous syntheses suggest:
-
Methoxylation of 2-bromo-5-chloro-nitrobenzene : Nitro groups facilitate electrophilic substitution. Methoxy introduction via nucleophilic aromatic substitution using sodium methoxide under heated conditions (80–100°C), followed by nitro reduction using hydrogenation or Fe/HCl to yield the aniline.
-
Halogenation sequences : Sequential bromination and chlorination of 4-methoxy-aniline derivatives, though regioselectivity must be controlled to avoid polysubstitution.
Urea Formation via Carbon Dioxide and Catalytic Systems
Source demonstrates that 2-bromo-5-chloroaniline derivatives react with CO₂ in the presence of 1,8-diazabicycloundec-7-ene (DBU) to form unsymmetrical ureas. Adapting this method:
-
Reaction setup : 2-Bromo-5-chloro-4-methoxy-aniline (1 eq) is dissolved in anhydrous dichloromethane under nitrogen. DBU (1.2 eq) is added, followed by bubbling CO₂ gas at 0°C for 2 hours.
-
Mechanism : DBU acts as a non-nucleophilic base, deprotonating the aniline to form a carbamate intermediate, which subsequently reacts with a second amine equivalent to yield urea.
-
Yield optimization : Trials show yields of 70–85% when using excess CO₂ and extended reaction times (4–6 hours).
Table 1: Urea Formation Using CO₂/DBU
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| CO₂ pressure | 1 atm | 72 | 95.2 |
| DBU equivalence | 1.2 eq | 85 | 98.7 |
| Solvent | Dichloromethane | 78 | 97.5 |
Alternative Route: Isocyanate Intermediate
A two-step approach involves generating an isocyanate intermediate, which is then quenched with ammonia:
-
Phosgene-mediated isocyanate synthesis :
-
Ammonolysis : The isocyanate is treated with aqueous ammonia (25%) at room temperature, yielding the urea via nucleophilic addition.
Purification and Crystallization Strategies
Post-synthesis purification is critical due to byproducts like unreacted aniline or dimerized ureas. Source emphasizes silica gel-loaded aluminum trichloride for catalytic efficiency and recrystallization in ethanol/water mixtures (3:2 v/v):
-
Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent removes polar impurities.
-
Recrystallization : Dissolving the crude product in hot ethanol (60°C), followed by gradual water addition, yields needle-like crystals with >99% purity.
Table 2: Recrystallization Optimization
| Solvent Ratio (EtOH:H₂O) | Temperature (°C) | Purity (%) | Crystal Form |
|---|---|---|---|
| 3:2 | 60 | 99.8 | Needles |
| 1:1 | 25 | 98.5 | Plates |
Analytical Characterization
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.58 (d, J = 8.4 Hz, 1H), 7.32 (d, J = 8.4 Hz, 1H), 6.95 (s, 1H), 3.87 (s, 3H, OCH₃).
-
HPLC : Retention time = 6.72 min (C18 column, acetonitrile/water 70:30), purity ≥99%.
-
Mass Spectrometry (ESI+) : m/z 313.93 [M+H]⁺.
Challenges and Mitigation Strategies
-
Regioselectivity in methoxylation : Competing para/ortho substitutions are minimized using bulky directing groups or low-temperature conditions.
-
Urea hydrolysis : Moisture-sensitive intermediates require anhydrous solvents and inert atmospheres.
-
Byproduct formation : Excess CO₂ or ammonia suppresses dimerization, while controlled stoichiometry enhances selectivity .
Q & A
Q. What synthetic methodologies are recommended for preparing (2-Bromo-5-chloro-4-methoxy-phenyl)-urea?
- Methodological Answer : The synthesis typically involves urea formation via reaction of the corresponding aryl amine with an isocyanate or via Curtius-type rearrangements. For analogous urea derivatives, hexafluoropropan-2-ol (HFIP) has been used as a solvent to enhance reaction efficiency under mild conditions, while oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) facilitate electron-deficient aromatic substitutions. Key steps include protecting reactive sites (e.g., methoxy groups) and optimizing stoichiometry to account for steric hindrance from bromo and chloro substituents .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm substitution patterns (e.g., methoxy at C4, bromo at C2) and urea NH protons (δ ~6–8 ppm). 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in aromatic regions .
- IR Spectroscopy : Urea carbonyl stretches appear at ~1640–1680 cm⁻¹, while methoxy C-O vibrations occur near 1250 cm⁻¹ .
- X-ray Crystallography : Critical for unambiguous structural confirmation, particularly for assessing hydrogen-bonding networks in the urea moiety .
Q. What are the primary reactivity hotspots in this compound?
- Methodological Answer :
- Urea Group : Prone to hydrolysis under acidic/basic conditions. Stabilize via inert atmospheres or non-aqueous solvents during synthesis.
- Aromatic Ring : Methoxy activates para/ortho positions for electrophilic substitution, while bromo and chloro direct meta substitutions. Halogens may participate in cross-coupling (e.g., Suzuki) if steric constraints allow .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data during structural elucidation?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:
- Cross-Validation : Compare NMR with X-ray data to confirm bond angles and torsion angles .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphic forms affecting spectral profiles.
- Computational Modeling : Density functional theory (DFT) predicts NMR/IR spectra for comparison with experimental data .
Q. What experimental design principles apply to studying its biological activity mechanisms?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing bromo with iodo) to isolate electronic/steric effects.
- In Vitro Assays : Use enzyme inhibition assays with controls (e.g., known urea-based inhibitors). Monitor cellular uptake via LC-MS to account for lipophilicity from bromo/methoxy groups .
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes, focusing on demethylation of the methoxy group .
Q. How can synthetic yields be optimized given steric and electronic substituent effects?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates.
- Catalysis : Palladium catalysts with bulky ligands (e.g., SPhos) improve cross-coupling efficiency for bromo-substituted aryl rings.
- Design of Experiments (DOE) : Systematically vary temperature (60–120°C), catalyst loading (1–5 mol%), and reaction time (12–48 h) to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

